(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine is a chiral amine compound that exhibits potential applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a fluorinated aromatic ring, which can influence its biological activity and physicochemical properties.
This compound belongs to the class of amine compounds, specifically alkenyl amines, due to the presence of a double bond in the butenyl chain. The fluorine substitution on the aromatic ring classifies it further as a fluorinated compound, which is significant in drug design for enhancing metabolic stability and bioactivity .
The synthesis of (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine typically involves multi-step reactions starting from simpler organic molecules. Common synthetic routes include:
The synthesis may require specific reaction conditions, including:
The molecular formula for (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine is , with a molecular weight of approximately 215.69 g/mol. The structure includes:
The compound's structural features can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 215.69 g/mol |
| CAS Number | 2250242-72-7 |
(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine can participate in various chemical reactions, including:
The reactions are typically carried out under controlled conditions to optimize yields:
The mechanism of action for (R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine involves its interaction with biological targets, which may include neurotransmitter receptors or enzymes. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegative nature, potentially leading to increased pharmacological effects .
Currently, specific physical properties such as boiling point and melting point remain unreported or unspecified in available literature.
Key chemical properties include:
(R)-1-(4-Fluoro-2-methylphenyl)but-3-EN-1-amine has potential applications in:
The synthesis of enantiomerically pure (R)-1-(4-Fluoro-2-methylphenyl)but-3-en-1-amine relies heavily on advanced catalytic asymmetric methods. Copper-catalyzed hydroamination strategies have demonstrated exceptional efficacy, particularly using chiral bisoxazoline ligands (e.g., L1 and L9) to control stereochemistry. These systems achieve enantiomeric ratios (er) exceeding 95:5 by coordinating the prochiral imine intermediate in a bidentate fashion, enabling face-selective hydride transfer [8] [4]. Alternative organocatalytic approaches employ chiral phosphoric acids (CPAs) such as A9 (bearing 9-(10-Ph-anthracenyl) groups) for asymmetric reductive amination. This method leverages hydrogen-bonding interactions between the CPA catalyst and the imine substrate, facilitating enantioselective reduction with NaBH₄ in dichloromethane at ambient temperatures, yielding the target amine in >90% ee [5] [9].
Table 1: Ligand Screening for Cu-Catalyzed Asymmetric Hydroamination
| Ligand | Structure | Yield (%) | er (R:S) | Reaction Time (h) |
|---|---|---|---|---|
| L1 | Ph-Bis(oxazoline) | 78 | 84:16 | 24 |
| L3 | iPr-Bis(oxazoline) | 65 | 80:20 | 24 |
| L9 | Anthracenyl-Bis(oxazoline) | 91 | 97:3 | 18 |
For challenging substrates, kinetic resolution using lipases (e.g., Candida antarctica Lipase B) has proven effective. This process selectively acylates the (S)-enantiomer of racemic but-3-en-1-amine precursors with vinyl acetate, leaving the desired (R)-amine unreacted (ee >99%, conversion 45%) [1].
This convergent strategy exploits 4-fluoro-2-methylbenzaldehyde and nitroethylene as key building blocks. The synthesis begins with a chiral thiourea-catalyzed Michael addition between the aldehyde and nitroethylene, forming a γ-nitroaldehyde intermediate with 90% ee. Subsequent in situ Horner-Wadsworth-Emmons reaction with diethyl (2-oxopropane-1,3-diyl)bis(phosphonate) generates an α,β-unsaturated ketone linker. Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, while asymmetric transfer hydrogenation (Ru-(R,R)-TsDPEN) installs the chiral center, yielding the target (R)-amine in 62% overall yield [3].
Critical to regioselectivity is the use of cesium carbonate as a base during the aldol step, suppressing retro-Michael byproducts. Solvent optimization revealed that toluene minimizes side reactions compared to polar aprotic solvents like DMF, which promote epimerization. Recent adaptations employ N-protected glycine tert-butyl ester as the Michael donor, enabling direct access to enantiopure β-amino acid derivatives after ketone reduction [1] [3].
Table 2: Solvent Optimization in Hybrid Synthesis
| Solvent | Michael Yield (%) | Aldol Yield (%) | Overall ee (%) |
|---|---|---|---|
| DMF | 95 | 40 | 65 |
| Toluene | 85 | 88 | 92 |
| MTBE | 78 | 82 | 89 |
| CH₃CN | 90 | 75 | 80 |
Optimizing the (R)-configuration requires precise control of stereodetermining steps. Copper(I)-bisoxazoline complexes enable enantioselective hydroamination of the butadiene precursor (4-fluoro-2-methylphenyl)buta-1,3-dienylbenzene with secondary amines. The in situ-generated perfluoroalkyl radical adds to the terminal position of the diene, forming a benzylic radical that undergoes copper-mediated C–N coupling with aniline derivatives. This radical pathway ensures exclusive 1,4-regioselectivity and er values up to 99:1 when using L9 ligand in CH₃CN/EtOAc (1:4) at –40°C [8].
For imine precursors, dynamic kinetic resolution (DKR) using Ru-(S,S)-TsDPEN and HCO₂H/Et₃N achieves simultaneous racemization and reduction. Key to success is substrate engineering: ortho-fluorine substitution accelerates imine racemization via ring-opening, enabling 98% ee at 50°C. Computational studies (DFT) reveal that the (R)-pathway benefits from a lower energy barrier (ΔΔG‡ = 2.1 kcal/mol) due to stabilizing CH–π interactions between the fluoroaryl group and the catalyst’s arene ring [5] [9].
Industrial-scale production employs solid-supported reagents to streamline purification. Key innovations include:
Continuous-flow systems enhance reproducibility for hazardous steps. The optimized sequence involves:
Table 3: Flow Process Parameters for Key Synthetic Steps
| Step | Reactor Type | Temp (°C) | Residence Time (min) | Conversion (%) |
|---|---|---|---|---|
| Transamination | Packed-bed (enzyme) | 37 | 120 | 95 |
| Supercritical CO₂ Extraction | Tubular | 50 | 30 | >99 |
| Ion-Exchange | Column | 25 | 45 | 98 |
Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1